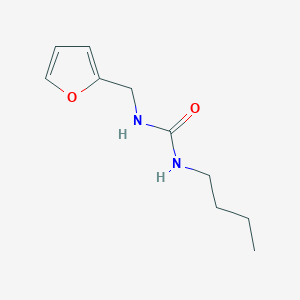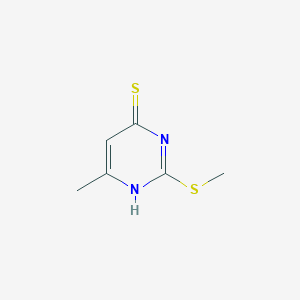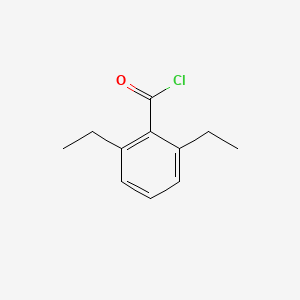
3-(Methylthio)benzenethiol
Descripción general
Descripción
3-(Methylthio)benzenethiol, also known as 3-methylbenzenethiol, is an organic compound with the molecular formula C7H8S. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is part of the thiol family, characterized by the presence of a sulfur-hydrogen (–SH) group attached to an aromatic ring. It is used in various applications, including as an antiseptic, dermatologic agent, and in the manufacture of latex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methylthio)benzenethiol can be synthesized through several methods. One common approach involves the methylation of benzenethiols using microbial processes. This method leverages the ability of certain microorganisms to methylate benzenethiols, resulting in the formation of methylthiobenzenes .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis. One method involves the reaction of 3-chloromethylbenzenesulfonamide with sodium methanethiolate, followed by hydrolysis to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the thiol group can be replaced by other substituents.
Reduction: The thiol group can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted aromatic compounds.
Reduction: Corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Methylthio)benzenethiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe for studying thiol-based biochemical processes.
Medicine: It is investigated for its potential antiseptic and dermatologic properties.
Industry: It is used in the manufacture of latex and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein function and cellular processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzenethiol: Similar in structure but contains a methoxy group instead of a methylthio group.
4-(Methylthio)benzenethiol: Similar but with the methylthio group in the para position.
Benzenethiol: Lacks the methylthio substituent
Uniqueness
3-(Methylthio)benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity in certain chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
3-methylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZMVPJUXUZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)





![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)
